Methyl 4-(2,4-dichlorophenyl)pyrrolidine-3-carboxylate
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Overview
Description
Methyl 4-(2,4-dichlorophenyl)pyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2,4-dichlorophenyl)pyrrolidine-3-carboxylate typically involves the reaction of 2,4-dichlorobenzaldehyde with pyrrolidine and subsequent esterification. One common method includes the following steps:
Condensation Reaction: 2,4-dichlorobenzaldehyde reacts with pyrrolidine in the presence of a suitable catalyst to form an intermediate.
Esterification: The intermediate is then esterified using methanol and an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2,4-dichlorophenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 4-(2,4-dichlorophenyl)pyrrolidine-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(2,4-dichlorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.
Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups.
Prolinol: A hydroxylated pyrrolidine derivative.
Uniqueness
Methyl 4-(2,4-dichlorophenyl)pyrrolidine-3-carboxylate is unique due to the presence of the dichlorophenyl group, which imparts distinct chemical properties and potential applications. Its combination of functional groups allows for diverse chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C12H13Cl2NO2 |
---|---|
Molecular Weight |
274.14 g/mol |
IUPAC Name |
methyl 4-(2,4-dichlorophenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C12H13Cl2NO2/c1-17-12(16)10-6-15-5-9(10)8-3-2-7(13)4-11(8)14/h2-4,9-10,15H,5-6H2,1H3 |
InChI Key |
BBVVELLWWNRSNG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CNCC1C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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